molecular formula C8H10N2O2 B8714642 Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B8714642
M. Wt: 166.18 g/mol
InChI Key: XSTBPLGCVQKIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 1-cyclopropylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

XSTBPLGCVQKIJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1H-pyrazole-3-carboxylate (4 g, 31.7 mmol) was dissolved in dichloroethane (160 ml). Na2CO3 (6.72 g, 63.4 mmol) and cyclopropylboronic acid (5.44 g, 63.4 mmol) were added to the solution. The resulting mixture was heated to 70° C. and a hot solution of bipyridine (4.92 g, 31.6 mmol) and Cu(OAc)2 (5.72 g, 31.6 mmol) in dichloroethane (40 ml) was added. The mixture was stirred at 70° C. under an oxygen atmosphere overnight. Saturated aqueous solution of NaHCO3 was added to the reaction mixture and extracted with EtOAc. The organic layer was evaporated and the residue was purified by flash chromatography. Yield 2.5 g. 1H-NMR (400 MHz; DMSO-d6): δ 1.04-1.09 (m, 2H), 1.17-1.23 (m, 2H), 3.64-3.69 (m, 1H), 3.91 (s, 3H), 6.78 (d, 1H), 7.46 (d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
4.92 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.72 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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